molecular formula C6H10O4 B12674200 threo-2,5-Hexodiulose, 1,6-dideoxy- CAS No. 66322-69-8

threo-2,5-Hexodiulose, 1,6-dideoxy-

Cat. No.: B12674200
CAS No.: 66322-69-8
M. Wt: 146.14 g/mol
InChI Key: RQDWELNLPMBYMA-WDSKDSINSA-N
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Description

threo-2,5-Hexodiulose, 1,6-dideoxy-: is a chemical compound with the molecular formula C6H10O4 It is a derivative of hexose sugars and is characterized by the absence of hydroxyl groups at the 1 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- typically involves the oxidation of hexose sugars. One common method is the oxidation of D-fructose using specific oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods: Industrial production of threo-2,5-Hexodiulose, 1,6-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and large-scale reactors to ensure efficient production. The product is then purified using industrial crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: threo-2,5-Hexodiulose, 1,6-dideoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, threo-2,5-Hexodiulose, 1,6-dideoxy- is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through targeted chemical reactions .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It is used in experiments to understand the metabolism of hexose sugars and their derivatives .

Medicine: In medicine, threo-2,5-Hexodiulose, 1,6-dideoxy- is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific molecular targets in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The compound’s structure allows it to bind to specific enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: threo-2,5-Hexodiulose, 1,6-dideoxy- is unique due to its specific structural configuration and the absence of hydroxyl groups at the 1 and 6 positions. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

66322-69-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(3R,4R)-3,4-dihydroxyhexane-2,5-dione

InChI

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1

InChI Key

RQDWELNLPMBYMA-WDSKDSINSA-N

Isomeric SMILES

CC(=O)[C@@H]([C@H](C(=O)C)O)O

Canonical SMILES

CC(=O)C(C(C(=O)C)O)O

Origin of Product

United States

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